molecular formula C20H31NaO2 B10767264 sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate

sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B10767264
M. Wt: 326.4 g/mol
InChI Key: DDMGAAYEUNWXSI-COODABLQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a sodium salt of a polyunsaturated fatty acid. This compound is known for its significant role in various biological processes and its potential therapeutic applications. It is a derivative of arachidonic acid, which is an essential fatty acid involved in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of arachidonic acid followed by saponification. The process begins with the esterification of arachidonic acid using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl arachidonate. This ester is then saponified using sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and saponification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenating agents like bromine or chlorine.

Major Products

    Oxidation: The major products include hydroxylated derivatives and epoxides.

    Reduction: The reduction process yields saturated fatty acids.

    Substitution: Halogenated derivatives are the primary products of substitution reactions.

Scientific Research Applications

Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.

    Biology: It plays a crucial role in cell signaling pathways and inflammation processes.

    Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and cardiovascular conditions.

    Industry: It is used in the formulation of dietary supplements and pharmaceuticals

Mechanism of Action

The mechanism of action of sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its conversion to bioactive lipids, such as prostaglandins and leukotrienes, through enzymatic pathways. These bioactive lipids act on specific receptors and enzymes, modulating inflammatory responses and other physiological processes. The compound targets cyclooxygenase and lipoxygenase pathways, leading to the production of various eicosanoids that play key roles in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Sodium;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate:

    Sodium;(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: This is another isomer with all cis double bonds.

Uniqueness

Sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific configuration of double bonds, which influences its biological activity and chemical reactivity. The presence of both cis and trans double bonds in its structure imparts distinct properties compared to its all-cis or all-trans counterparts .

Properties

Molecular Formula

C20H31NaO2

Molecular Weight

326.4 g/mol

IUPAC Name

sodium;(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12+,16-15-;

InChI Key

DDMGAAYEUNWXSI-COODABLQSA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C/C/C=C\CCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.